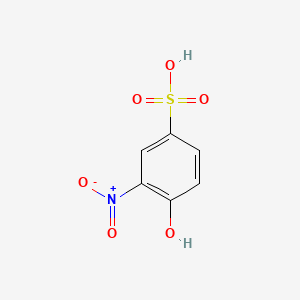

4-Hydroxy-3-nitrobenzenesulphonic acid

Description

Contextual Significance within Arenesulfonic Acid Chemistry

Arenesulfonic acids are a class of organic compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. nih.gov They are strong acids and are often utilized as catalysts and intermediates in the synthesis of a wide array of organic compounds, including dyes and pharmaceuticals. google.com The presence of additional functional groups, as seen in 4-Hydroxy-3-nitrobenzenesulphonic acid, further diversifies their chemical reactivity and potential applications. The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the benzene (B151609) ring, in conjunction with the strongly acidic sulfonic acid group, makes this compound a unique subject of study within arenesulfonic acid chemistry.

Historical Development and Early Research Trends

The history of arenesulfonic acids is closely tied to the development of the synthetic dye industry in the 19th century. While specific early research on this compound is not extensively documented in readily available literature, its structural components suggest its emergence alongside the broader exploration of nitrated and sulfonated phenol (B47542) derivatives. Early research in this area was largely driven by the need for new dye precursors. epa.gov The synthesis of related compounds, such as 4-hydroxy-3-nitrobenzoic acid, was documented in the late 19th and early 20th centuries, indicating that chemists of that era were actively exploring the nitration of substituted phenols. google.com The methods for synthesizing nitrated phenolsulfonic acids, often involving the sulfonation of phenol followed by nitration, were also being investigated to produce compounds like picric acid. chemicalbook.com It is plausible that this compound was first synthesized and studied within this context as a potential intermediate for azo dyes or other colorants.

Current Research Frontiers and Scholarly Importance

While the primary historical application of this compound and its derivatives has been in the dye industry, recent academic research has explored new avenues. A notable area of current investigation involves the synthesis of more complex molecules derived from this basic structure for potential pharmaceutical applications. For instance, a 2018 study in the Journal of Medicinal Chemistry described the synthesis of 4-hydroxy-3-nitro-5-ureido-benzenesulfonamides, which were investigated as selective inhibitors of carbonic anhydrase isoforms IX and XII, known tumor-associated enzymes. nih.gov This highlights a shift in the scholarly importance of this compound from a classical dye intermediate to a scaffold for the development of targeted therapeutics. Further research continues to explore its utility as a building block in the synthesis of novel organic materials and functional molecules.

Scope and Objectives for Comprehensive Academic Inquiry

A comprehensive academic inquiry into this compound would encompass several key objectives. A primary goal would be to fully elucidate its reaction mechanisms and kinetics, particularly in the context of its use as a synthetic intermediate. Further investigation into its potential applications beyond the traditional dye industry, such as in the development of new polymers, corrosion inhibitors, or specialized chemical sensors, would be a valuable pursuit. Moreover, a more thorough historical investigation into its initial discovery and early applications could provide a richer understanding of its role in the evolution of industrial chemistry. The development of more efficient and environmentally benign synthesis methods for this compound and its derivatives also remains a pertinent objective for future research.

Chemical and Physical Properties

Below are data tables detailing the key chemical and physical properties of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-hydroxy-3-nitrobenzenesulfonic acid nih.gov |

| CAS Number | 616-85-3 nih.gov |

| Molecular Formula | C₆H₅NO₆S nih.gov |

| Molecular Weight | 219.17 g/mol nih.gov |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)N+[O-])O nih.gov |

| InChI Key | JBMAUZQHVVHPEL-UHFFFAOYSA-N nih.gov |

Table 2: Physical Properties

| Property | Value |

| Hydrogen Bond Donor Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 6 guidechem.com |

| Topological Polar Surface Area | 129 Ų nih.gov |

| Heavy Atom Count | 14 guidechem.com |

| Complexity | 314 guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-nitrobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMAUZQHVVHPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210610 | |

| Record name | 4-Hydroxy-3-nitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-85-3 | |

| Record name | 4-Hydroxy-3-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitrobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-nitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-NITROBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6LGC2WZU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Hydroxy-3-nitrobenzenesulphonic Acid

Traditional synthetic routes to this compound rely on fundamental principles of electrophilic aromatic substitution, primarily nitration and sulfonation.

Direct synthesis strategies typically involve the sequential sulfonation and nitration of phenol (B47542), or vice-versa. A common approach begins with the sulfonation of phenol using concentrated sulfuric acid. stackexchange.comnih.gov Heating phenol with sulfuric acid typically yields a mixture of ortho- and para-hydroxybenzenesulphonic acids. At higher temperatures, the thermodynamically more stable para-isomer, 4-hydroxybenzenesulphonic acid, is the major product. stackexchange.com Subsequent nitration of this intermediate with a mixture of nitric acid and sulfuric acid introduces a nitro group. The powerful activating and ortho, para-directing hydroxyl group directs the incoming electrophile, leading to nitration at the position ortho to the hydroxyl group, yielding the final product. stackexchange.compw.edu.pl

Alternatively, one could start with the nitration of phenol to form 2-nitrophenol (B165410) and 4-nitrophenol (B140041). prepchem.com Subsequent sulfonation of the separated 2-nitrophenol would then be required. However, controlling the sulfonation position can be challenging. The hydroxyl group directs para, and the nitro group directs meta, both pointing to the same carbon atom, thus favoring the formation of this compound.

Multi-step syntheses provide greater control over regioselectivity by building the molecule in a more controlled sequence. A plausible route can start from a more complex precursor like 4-chloronitrobenzene. This compound can be sulfonated to produce 6-chloro-3-nitrobenzenesulfonic acid. nih.gov The next step would involve a nucleophilic aromatic substitution to replace the chlorine atom with a hydroxyl group. This reaction is facilitated by the presence of the electron-withdrawing nitro and sulphonic acid groups on the ring. While this method involves more steps, it often results in a purer product by avoiding the formation of difficult-to-separate isomers. Another multi-step approach involves the sulfonation of o-aminophenol, followed by nitration to yield 3-amino-4-hydroxy-5-nitro benzenesulfonic acid. google.com

Achieving high regioselectivity is paramount in the synthesis of polysubstituted aromatics like this compound. The directing effects of the substituents on the benzene (B151609) ring are the primary tool for controlling the position of incoming groups.

In the direct synthesis from phenol, the initial sulfonation temperature is a key factor in controlling the ortho/para isomer ratio of the hydroxybenzenesulphonic acid intermediate. stackexchange.com During the subsequent nitration of 4-hydroxybenzenesulphonic acid, the strong ortho, para-directing hydroxyl group and the meta-directing sulphonic acid group work in concert. The hydroxyl group activates the positions ortho to it (positions 2 and 6), while the sulphonic acid group deactivates the ring but directs incoming electrophiles to the meta positions (positions 3 and 5). The net effect is strong direction of the nitro group to the position ortho to the hydroxyl group and meta to the sulphonic acid group, which is position 3. stackexchange.compw.edu.pl

The table below summarizes the directing effects of the relevant functional groups in electrophilic aromatic substitution.

| Functional Group | Activating/Deactivating | Directing Effect |

| Hydroxyl (–OH) | Strongly Activating | Ortho, Para |

| Nitro (–NO₂) | Strongly Deactivating | Meta |

| Sulphonic Acid (–SO₃H) | Strongly Deactivating | Meta |

Advanced Synthetic Approaches and Reaction Condition Optimization

To overcome the limitations of traditional methods, such as the use of harsh corrosive acids and challenges in isomer separation, advanced synthetic strategies are being developed. These focus on catalytic methods and continuous processing technologies.

The use of solid acid catalysts and phase-transfer catalysts offers a greener and more selective alternative to conventional nitration and sulfonation reagents.

For nitration, various solid acid catalysts have been explored to replace the hazardous mixed acid system (HNO₃/H₂SO₄). crimsonpublishers.com Catalysts such as zeolites, sulfated zirconia, and other modified metal oxides can facilitate nitration under milder conditions, are often reusable, and can improve regioselectivity due to their specific pore structures. acs.orgresearchgate.net For instance, the nitration of phenols has been successfully carried out using dilute nitric acid in the presence of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), which can enhance reaction rates and selectivity. acs.orgacs.org

For sulfonation, silica-supported catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ have been used as reusable heterogeneous catalysts for the sulfonation of aromatic compounds, offering good yields under solvent-free conditions. researchgate.netscispace.com

Table of Catalytic Approaches for Nitration & Sulfonation

| Reaction | Catalyst Type | Examples | Advantages |

|---|---|---|---|

| Nitration | Solid Acid | Zeolites, Sulfated Titania, MoO₃/SiO₂ crimsonpublishers.comacs.org | Reusability, reduced waste, potential for high selectivity. crimsonpublishers.com |

| Nitration | Phase-Transfer | Tetrabutylammonium bromide (TBAB) acs.org | Mild conditions, use of dilute nitric acid, high selectivity. acs.orgacs.org |

Continuous flow chemistry, utilizing microreactors, is a modern approach that offers significant advantages for hazardous reactions like nitration and sulfonation. vapourtec.com The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, mitigating the risk of thermal runaways common in exothermic nitration processes. rsc.orgsoton.ac.uk

Derivatization and Functionalization of this compound

The presence of activating (hydroxyl) and deactivating (nitro, sulphonic acid) groups on the benzene ring, along with the inherent reactivity of each functional group, provides multiple avenues for chemical modification.

Synthesis of Substituted Benzenesulphonic Acid Derivatives

The aromatic ring of this compound is susceptible to electrophilic substitution, although the substitution pattern is governed by the directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro and sulphonic acid groups are deactivating meta-directors. This complex interplay dictates the position of incoming electrophiles.

One notable derivative is 4-hydroxy-3-nitrobenzenesulphonamide. Its synthesis can be achieved from 4-hydroxybenzenesulfonamide (B74421) through a multi-step process involving nitration with a mixture of nitric and sulfuric acids. archive.org Another potential route to derivatives involves the synthesis of the corresponding sulfonyl chloride. For instance, 4-chloro-3-nitro-benzene sulfonyl chloride can be prepared from o-chloro-nitro-benzene and chlorosulphonic acid at elevated temperatures. researchgate.net This sulfonyl chloride is a key intermediate that can react with various nucleophiles to yield a range of sulfonamide derivatives.

Further substitution on the benzene ring can be exemplified by the synthesis of 3-amino-4-hydroxy-5-nitrobenzenesulphonic acid. This compound is synthesized by the sulfonation of ortho-aminophenol followed by nitration of the resulting intermediate. google.com This process highlights how the strategic manipulation of related starting materials can lead to polysubstituted derivatives.

Halogenation of phenols bearing a sulphonic acid group can lead to the displacement of the sulphonic acid group itself. For example, the treatment of phenolsulphonic acid with bromine water results in the formation of 2,4,6-tribromophenol. archive.org This suggests that direct halogenation of this compound might lead to complex product mixtures, including the potential for desulfonation.

Introduction of Additional Functional Groups

The existing functional groups on this compound can be chemically transformed to introduce new functionalities.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, which significantly alters the chemical properties of the molecule, transforming it from a strongly deactivated to a strongly activated ring system for further electrophilic substitution. This reduction can be carried out using various reagents, including iron in acidic media or through catalytic hydrogenation. researchgate.net The resulting aminohydroxybenzenesulphonic acid can then undergo further reactions, such as acylation. For example, 5-aminosalicylic acid can be acylated with acetic anhydride (B1165640) to form 5-acetamido-2-hydroxybenzoic acid. chemistrysteps.com A similar transformation could be applied to the amino derivative of this compound. A patent describes the preparation of 3-acetamido-5-amino-4-hydroxybenzenesulphonic acid from 3-amino-4-hydroxy-5-nitrobenzenesulphonic acid via reduction followed by acetylation. nbinno.com

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo various reactions, such as etherification or esterification, although the strong acidity of the sulphonic acid group can complicate these transformations.

Reactions of the Sulphonic Acid Group: The sulphonic acid group can be converted into a sulfonyl chloride, a more reactive functional group. This is a critical step for synthesizing sulfonamides and sulfonate esters. The conversion is typically achieved by reacting the sulfonic acid with reagents like thionyl chloride or phosphorus pentachloride. For example, 3-nitrobenzenesulfonyl chloride can be synthesized by reacting nitrobenzene (B124822) with chlorosulfonic acid, followed by treatment with thionyl chloride. prepchem.comgoogle.com A similar approach could be envisioned for this compound, leading to the formation of 4-hydroxy-3-nitrobenzenesulfonyl chloride. biosynth.com

Formation of Salts and Esters

Salt Formation: As a strong acid, this compound readily forms salts with bases. The sodium salt, sodium 4-hydroxy-3-nitrobenzenesulphonate, is a known compound. sigmaaldrich.comguidechem.com It can be prepared by reacting the sulfonic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. Similarly, ammonium (B1175870) salts can be formed, as exemplified by the existence of 4-nitrobenzenesulfonic acid, ammonium salt. sigmaaldrich.com A patent describes the synthesis of the sodium salt of 3-amino-4-hydroxy-5-nitrobenzenesulphonic acid by reaction with sodium hydroxide. google.com

Esterification: The formation of sulfonic acid esters (sulfonates) from sulfonic acids is a standard transformation. One common method involves the reaction of the corresponding sulfonyl chloride with an alcohol. Therefore, the synthesis of 4-hydroxy-3-nitrobenzenesulfonyl chloride would be a key step towards its esters. Another method for the esterification of carboxylic acids, which could potentially be adapted for sulfonic acids, is the use of diazomethane (B1218177) to form methyl esters. youtube.com A patent describes the preparation of alkyl esters of 4-hydroxy-3-nitrobenzoic acid by nitrating the corresponding 4-hydroxy-benzoic acid alkyl esters, indicating an alternative route to ester derivatives. biosynth.com

Molecular Structure, Bonding, and Electronic Properties

Crystallographic Investigations and Solid-State Structures

Detailed crystallographic data for 4-hydroxy-3-nitrobenzenesulphonic acid, such as single-crystal X-ray diffraction analysis, is not extensively available in the public domain. Such studies would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.

However, crystallographic data for related compounds, such as 4-hydroxy-3-nitrobenzoic acid, are available and can offer insights into the potential solid-state interactions. hmdb.ca For instance, the crystal structure of 4-hydroxy-3-nitrobenzoic acid reveals the formation of hydrogen bonds, which are also expected to be a significant feature in the solid-state structure of this compound due to the presence of the hydroxyl and sulphonic acid groups. hmdb.ca

Spectroscopic Characterization of Molecular Architecture

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appearing around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

Characteristic absorption bands for the sulphonic acid group (-SO₃H), including S=O stretching vibrations.

Raman Spectroscopy: Similar to FT-IR, a dedicated Raman spectrum for this compound is not widely published. However, Raman spectroscopy is a powerful tool for analyzing the vibrational modes of aromatic rings and functional groups. For related nitrobenzoic acids, Raman spectra have been studied both experimentally and theoretically. researchgate.net Key Raman shifts would be expected for the aromatic C-H stretching, C=C ring stretching, and the vibrations of the nitro and sulphonic acid groups.

Normal Mode Analysis: A normal mode analysis, often performed in conjunction with computational methods like DFT, can predict the vibrational frequencies and describe the nature of the atomic motions for each vibrational mode. chemicalbook.com Such an analysis for this compound would provide a detailed understanding of its molecular vibrations but is not currently available in the literature.

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are all in unique chemical environments. The chemical shifts of these carbons are highly dependent on the attached functional groups. PubChem lists the availability of a ¹³C NMR spectrum for this compound, though access to the data may be restricted. nih.gov The table below shows predicted ¹³C NMR chemical shifts for the related 4-nitrobenzenesulfonic acid. chemicalbook.com

| Atom | Predicted ¹³C NMR Chemical Shift (ppm) |

| C1 (with -SO₃H) | 145.99 |

| C2/C6 | 126.39 |

| C3/C5 | 128.02 |

| C4 (with -NO₂) | 150.91 |

| Predicted data for a related compound. |

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* electronic transitions within the aromatic ring. The presence of the hydroxyl, nitro, and sulphonic acid groups will influence the position and intensity of these absorption maxima. An application note from SIELC Technologies mentions the analysis of this compound by HPLC with UV-Vis detection, but the actual spectrum is not provided. sielc.com Studies on similar compounds, like nitrophenols, show characteristic absorption bands in the UV region. nist.gov

Photoluminescence Studies: There is a lack of specific photoluminescence or fluorescence data for this compound in the available literature. However, a study on Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid reported fluorescence properties, suggesting that derivatives of this compound can be fluorescent. researchgate.net The fluorescence characteristics are highly dependent on the molecular structure and the presence of electron-donating or electron-withdrawing groups. researchgate.net

Theoretical and Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds where experimental data may be limited. DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and predict spectroscopic properties.

While a specific DFT study focused solely on this compound is not readily found, computational studies on related molecules, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid, have been performed using DFT at the B3LYP/6-31G(D) level of theory to investigate their electronic properties and reactivity. indexcopernicus.com A similar computational approach for this compound would yield valuable data on its optimized bond lengths, bond angles, and electronic properties such as the HOMO-LUMO energy gap.

Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. wikipedia.orgresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-donating hydroxyl group and the benzene ring, which are electron-rich regions. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group, which is an electron-deficient center. This distribution is a consequence of the opposing electronic effects of the substituents.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. A key aspect of NBO analysis is the examination of "delocalization" or charge transfer interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electronic delocalization. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of the molecule. Regions of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the nitro and sulphonic acid groups, as well as the hydroxyl group. These areas represent the primary sites for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the regions around the hydrogen atoms of the benzene ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. A study on N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide showed distinct positive potential zones near N-H bonds and negative potential zones near carbonyl oxygen atoms, guiding intermolecular interactions. nih.gov A similar detailed mapping for this compound would be invaluable for understanding its intermolecular interactions and reactivity patterns.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are derived from the conceptual framework of Density Functional Theory (DFT) and include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) : This is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is related to the energies of the HOMO and LUMO.

Chemical Hardness (η) : This descriptor quantifies the resistance of a molecule to changes in its electron distribution. It is calculated from the HOMO-LUMO energy gap. A larger HOMO-LUMO gap corresponds to a harder molecule, indicating lower reactivity.

Global Softness (S) : This is the reciprocal of chemical hardness (S = 1/η) and represents the molecule's capacity to accept electrons. A softer molecule is generally more reactive.

To provide a concrete example of the kind of data obtained from such analyses, the following table presents hypothetical quantum chemical descriptors. It is crucial to note that these are for illustrative purposes only and are not based on actual calculations for this compound.

| Descriptor | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | -8.5 eV |

| LUMO Energy | ELUMO | -3.2 eV |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.3 eV |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 5.85 eV |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.65 eV |

| Global Softness | S = 1/η | 0.377 eV-1 |

This table is for illustrative purposes only.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the most powerful activating group present on the ring. libretexts.org In the case of 4-Hydroxy-3-nitrobenzenesulphonic acid, the hydroxyl group at C-4 is the dominant directing group. It strongly activates the positions ortho to it (C-2 and C-6) and para to it (C-1, which is already substituted). The nitro group at C-3 and the sulphonic acid group at C-1 are deactivating and would direct incoming electrophiles to C-5. However, the activating effect of the hydroxyl group is overwhelmingly stronger.

Therefore, electrophiles will preferentially attack the positions ortho to the hydroxyl group, namely C-2 and C-6.

Halogenation: Treatment of phenols with bromine water typically leads to poly-substitution at the activated ortho and para positions. byjus.com For this compound, halogenation is expected to occur at the C-2 and C-6 positions. Due to the high activation by the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.com

Nitration: Further nitration of this compound would be challenging due to the presence of two strongly deactivating groups. However, under forcing conditions, an additional nitro group would likely be directed to the C-2 or C-6 position by the powerful hydroxyl group. Direct nitration of phenol (B47542) itself can lead to oxidative decomposition, a side reaction that must be considered. libretexts.org

Sulphonation and Desulphonation: Sulphonation is a reversible process. byjus.com While introducing another sulphonic acid group is unlikely, the existing group at C-1 can be removed (desulphonation) by heating in the presence of aqueous acid.

Nucleophilic Aromatic Substitution Pathways

Aromatic rings, especially when rendered electron-deficient, can undergo nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group. libretexts.orgyoutube.com

In this compound, the ring is highly electron-poor due to the nitro and sulphonic acid groups. The sulphonic acid group can function as a leaving group. The nitro group at C-3 is ortho to the potential leaving group at C-1 (after deprotonation), which activates this position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The departure of the leaving group is often the rate-determining step, depending on the reaction conditions and the basicity of the leaving group. researchgate.net

A typical reaction would involve a nucleophile (e.g., RO⁻, RS⁻, NH₃) attacking the carbon bearing the sulphonic acid group, leading to its displacement. The nitro group itself can also be displaced under certain conditions, as it is a reasonably good leaving group. youtube.comck12.org

Oxidation and Reduction Chemistry of Nitro and Hydroxyl Groups

The nitro and hydroxyl groups are the primary sites for redox reactions in this molecule.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) under various conditions. Catalytic hydrogenation (e.g., using H₂, Pt/C) is a common method for this transformation. google.comrsc.org This reaction converts this compound into 3-Amino-4-hydroxybenzenesulphonic acid. The process involves intermediate species such as nitroso and hydroxylamine (B1172632) compounds. The synthesis of p-aminophenol from nitrobenzene (B124822), for example, proceeds through a phenylhydroxylamine intermediate which then undergoes rearrangement. rasayanjournal.co.in

Oxidation of the Hydroxyl Group: Phenolic hydroxyl groups are susceptible to oxidation, which can be complex and may lead to the formation of quinones or polymeric materials. Direct nitration of phenols, for instance, is often accompanied by oxidative decomposition into tarry substances. libretexts.org The presence of the electron-withdrawing nitro and sulphonic acid groups may modulate the oxidation potential of the phenolic ring, but under strong oxidizing conditions, ring cleavage or polymerization can occur.

Acid-Base Properties and Protonation Equilibria

This compound is a polyprotic acid, possessing two acidic protons: one on the sulphonic acid group and one on the phenolic hydroxyl group.

Sulphonic Acid Group (-SO₃H): Arenesulphonic acids are strong acids, comparable in strength to sulphuric acid. Their pKa values are typically below 0. Therefore, the sulphonic acid group in this molecule will be fully deprotonated in most aqueous solutions.

Phenolic Hydroxyl Group (-OH): The acidity of the phenolic proton is significantly influenced by the other substituents on the ring. nist.gov Electron-withdrawing groups increase the acidity (lower the pKa) of the phenol by stabilizing the resulting phenoxide ion. The presence of the strongly electron-withdrawing nitro group at the ortho position and the sulphonate group at the para position greatly enhances the acidity of the hydroxyl group compared to unsubstituted phenol (pKa ≈ 10). For comparison, the pKa of p-nitrophenol is 7.15. The additional electron-withdrawing effect of the sulphonate group suggests the pKa of the phenolic proton in this compound is likely to be even lower.

The acid-base equilibria can be described as follows: H₂A⁻ ⇌ HA²⁻ + H⁺ (Deprotonation of -SO₃H, pKa₁ < 0) HA²⁻ ⇌ A³⁻ + H⁺ (Deprotonation of -OH, pKa₂ ≈ 6-7 estimated)

Table 1: Estimated and Comparative pKa Values

| Compound | Acidic Group | pKa in Water (approx.) |

|---|---|---|

| Benzenesulphonic acid | -SO₃H | -2.8 |

| Phenol | -OH | 9.95 |

| p-Nitrophenol | -OH | 7.15 |

| p-Phenolsulphonic acid | -OH | 9.04 nist.gov |

| This compound | -SO₃H | < 0 (estimated) |

| This compound | -OH | 6-7 (estimated) |

Complexation Behavior and Metal-Ligand Interactions

The presence of multiple donor atoms (oxygen atoms from the hydroxyl, nitro, and sulphonate groups) makes this compound a potential chelating agent for metal ions. mdpi.com Compounds with phenolic -OH and carboxyl (-COOH) groups are known to bind heavy metals. mdpi.com The ortho-hydroxy-nitro arrangement, in particular, can form a stable five- or six-membered chelate ring with a metal ion.

This molecule can act as a polydentate ligand, coordinating with metal ions such as Fe³⁺, Cu²⁺, and Zn²⁺. nih.gov The binding can involve the phenoxide oxygen and one of the oxygen atoms of the nitro group. The sulphonate group can also participate in coordination or serve to increase the aqueous solubility of the resulting metal complexes. The formation of these complexes can be detected by changes in spectroscopic properties (e.g., UV-Vis) and can be quantified by potentiometric titrations. researchgate.net

Thermal and Photochemical Decomposition Mechanisms

The stability of this compound is limited under energetic conditions such as high temperatures or UV irradiation.

Thermal Decomposition: A primary thermal decomposition pathway for aromatic sulphonic acids is desulphonation. Heating the compound, particularly in the presence of acid, can cleave the C-S bond, releasing sulphur trioxide and yielding 2-nitrophenol (B165410). At higher temperatures, further decomposition involving the nitro and hydroxyl groups would occur, leading to fragmentation of the aromatic ring and the release of gases like NOx and COx.

Photochemical Decomposition: Aromatic nitro compounds are known to undergo photochemical degradation. Studies on related compounds like 3-nitrobenzenesulphonic acid have shown that photocatalytic degradation can be achieved using a semiconductor catalyst like TiO₂ under UV irradiation. researchgate.net The mechanism likely involves the generation of highly reactive hydroxyl radicals which attack the aromatic ring. This leads to hydroxylation, opening of the aromatic ring, and eventual mineralization into inorganic ions (sulphate, nitrate) and carbon dioxide. Direct photolysis (degradation by UV light without a catalyst) is also possible but is generally a slower process.

Applications in Advanced Chemical Systems and Materials Science

Role as a Key Intermediate in Organic Synthesis

This compound serves as a pivotal building block in the synthesis of a variety of more complex molecules. Its aromatic structure and multiple reaction sites allow for its transformation into a plethora of other useful chemicals.

4-Hydroxy-3-nitrobenzenesulphonic acid is a well-established intermediate in the production of a range of dyes, particularly azo and chrome dyes. The presence of the amino group precursor (the nitro group) and a hydroxyl group allows for diazotization and coupling reactions, which are fundamental processes in the synthesis of azo dyes. unb.cajocpr.comnih.gov These dyes are known for their vibrant colors and are used extensively in the textile industry. unb.ca

The general synthesis of azo dyes involves a two-step reaction: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound. nih.gov this compound can be readily reduced to the corresponding amine, 3-amino-4-hydroxybenzenesulphonic acid, which can then be diazotized and coupled with various aromatic compounds to produce a wide array of azo dyes. researchgate.net For example, the coupling of diazotized anilines with phenolic compounds like 4-hydroxybenzoic acid is a common strategy for synthesizing azo dyes. jocpr.com

Furthermore, this compound is a precursor for chrome dyes, which are a class of mordant dyes used for dyeing natural fibers like wool and silk. The hydroxyl and nitro groups in the ortho position are crucial for the formation of metal complexes with chromium, which imparts excellent fastness properties to the dyeings.

A selection of dye intermediates and their applications are presented in the table below:

| Dye Intermediate | CAS Number | Application |

| 2-Amino-4-nitrophenol-6-sulfonic acid | 96-67-3 | Precursor for metal-complex dyes |

| 3-Amino-4-hydroxybenzenesulfonic acid | 98-37-3 | Intermediate for azo dyes |

| 4-Aminobenzoyl H Acid | 6505-37-7 | Intermediate for reactive dyes |

| Metanilic Acid | 121-47-1 | Intermediate for azo dyes |

This table presents examples of dye intermediates and is not exhaustive.

Beyond the realm of dyes, this compound is a valuable starting material for the synthesis of various specialty chemicals. A significant application is its use in the production of aminophenols. The reduction of the nitro group to an amino group, followed by other chemical transformations, can yield a variety of substituted aminophenols. rasayanjournal.co.inrsc.org For instance, p-aminophenol, a key intermediate in the pharmaceutical industry for the production of analgesics and antipyretics, can be synthesized from nitrobenzene (B124822) through a process involving the formation of a hydroxylamine (B1172632) intermediate. rasayanjournal.co.in While not a direct conversion, the chemistry involved in the reduction of nitroaromatics is highly relevant.

The presence of the sulfonic acid group also imparts water solubility, a desirable characteristic for many chemical processes and applications.

Integration into Polymeric Materials and Frameworks

The functional groups of this compound present opportunities for its integration into polymeric materials, although direct polymerization of this specific monomer is not widely documented. The sulfonic acid group is of particular interest for creating functional polymers. Sulfonation of polymers is a known method to introduce charged groups, which can enhance properties like hydrophilicity and ion-exchange capacity. nih.govmdpi.com For example, sulfonated polymers are used in the fabrication of membranes for applications such as fuel cells and biomaterials. researchgate.netresearchgate.net

The hydroxyl and nitro groups also offer handles for grafting onto existing polymer backbones or for use in condensation polymerization reactions. While direct evidence for the use of this compound as a monomer is scarce, the principles of polymer chemistry suggest its potential in creating functional polymers with tailored properties. For example, functionalized graphene oxide has been prepared using similar sulfonated aromatic compounds to create novel nanocatalysts. nih.gov

Applications in Analytical Chemistry as a Reagent or Chromatographic Standard

In the field of analytical chemistry, this compound serves as a valuable tool. It is utilized as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its well-defined chemical properties and stability make it a reliable reference compound for the identification and quantification of related substances in various samples. This is particularly important in the quality control of dye manufacturing and in environmental analysis where the detection of nitroaromatic compounds is crucial.

The table below summarizes some of the key properties of this compound relevant to its use as an analytical standard.

| Property | Value |

| Molecular Formula | C6H5NO6S |

| Molecular Weight | 219.17 g/mol |

| CAS Number | 616-85-3 |

| Appearance | Solid |

Data sourced from PubChem. nih.gov

Environmental Chemistry and Fate of 4 Hydroxy 3 Nitrobenzenesulphonic Acid

Environmental Occurrence and Distribution Studies

Currently, there is a lack of specific studies detailing the widespread environmental occurrence and distribution of 4-hydroxy-3-nitrobenzenesulphonic acid in various environmental compartments such as water, soil, or air. The compound is listed in chemical inventories and databases, indicating its use as a laboratory chemical and potential intermediate in chemical synthesis. nih.govsielc.com Its high solubility in water, owing to the polar sulfonic acid and nitro functional groups, suggests that if released into the environment, it would likely be mobile in aqueous systems. solubilityofthings.comfishersci.com The NORMAN Suspect List Exchange includes this compound, which signifies it as a substance of emerging concern that requires further investigation regarding its environmental presence and potential effects. nih.gov

Degradation Pathways in Environmental Compartments

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. These include breakdown by microorganisms and transformation through light-induced and chemical reactions.

Biodegradation by Microbial Communities

The core structure of the molecule contains a benzene (B151609) ring, a hydroxyl group (phenol), a nitro group, and a sulfonic acid group. The biodegradability of each of these components has been studied individually.

Phenolic Compounds: Phenol (B47542) itself is biodegradable under aerobic conditions by various microorganisms. nih.gov

Nitroaromatic Compounds: Bacteria capable of degrading nitroaromatic compounds like nitrobenzene (B124822) and nitrobenzoic acids have been isolated and studied. nih.govresearchgate.net For example, Micrococcus luteus has demonstrated the ability to degrade nitrobenzene. researchgate.net

Arylsulfonates: The microbial metabolism of arylsulfonic acids often involves an initial desulfonation step. For instance, Alcaligenes sp. strain O-1 can utilize orthanilate (2-aminobenzenesulfonate) as a sole carbon source, indicating its ability to cleave the carbon-sulfur bond.

The combination of these functional groups on a single aromatic ring in this compound presents a more complex substrate for microbial enzymes. The presence of the electron-withdrawing nitro and sulfonate groups generally increases the recalcitrance of aromatic compounds to microbial attack. Therefore, while biodegradation is theoretically possible, it is likely to be a slow process and dependent on specialized microbial communities.

Photolytic and Chemical Degradation Processes

The degradation of this compound can also be driven by abiotic processes, including reactions induced by sunlight (photolysis) and other chemical reactions in the environment.

Photolytic Degradation: Direct photolysis studies on this compound are limited. However, related compounds like nitrophenols are known to undergo phototransformation. For instance, the photolysis of β-lactam antibiotics under simulated sunlight has been observed with half-lives ranging from 3.2 to 7.0 hours. researchgate.net The presence of the nitro group on the phenolic ring could make the molecule susceptible to photoreduction or other light-induced transformations.

Chemical Degradation: Chemical degradation can occur through various reactions. Studies on 4-phenolsulfonic acid have shown its destruction in water using anodic contact glow discharge electrolysis, which generates highly reactive hydroxyl radicals. researchgate.net The degradation of 4-nitrophenol (B140041) has also been successfully achieved using the Fenton oxidation process, another method that relies on hydroxyl radicals. psu.edu These findings suggest that this compound would likely be degraded by strong oxidizing agents present in the environment or used in engineered treatment systems.

Role as a Formation Product in Water Treatment Processes

There is growing evidence that complex organic compounds can be formed during water treatment as unintended by-products of disinfection and advanced oxidation processes.

Generation as a Disinfection By-Product from Natural Organic Matter

Disinfection of drinking water, typically with chlorine, is essential for public health but can lead to the formation of disinfection by-products (DBPs) through the reaction of the disinfectant with natural organic matter (NOM). nih.gov NOM is a complex mixture of organic compounds, including humic and fulvic acids, which contain phenolic moieties similar to the hydroxy-part of this compound.

The formation of this compound as a DBP would require a source of both sulfonate and a nitrating agent during the disinfection process.

Nitration: The nitration of phenols and phenolsulfonic acids is a known chemical reaction. pw.edu.plgoogle.com For example, the reaction of phenol with nitric acid in the presence of nitrous acid can yield nitrophenols. google.com The presence of nitrate (B79036) and nitrite (B80452) in source waters can potentially lead to the formation of nitrating species under certain disinfection conditions.

Sulfonation: While direct sulfonation of NOM during standard chlorination is not a commonly reported pathway, sulfur-containing organic precursors may be present in the source water.

Although the direct formation of this compound from NOM during routine chlorination has not been explicitly documented, the potential for the formation of nitrated and halogenated by-products is a subject of ongoing research. researchgate.net

Characterization of Formation Pathways in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are increasingly used for the removal of persistent organic pollutants from water and wastewater. These processes generate highly reactive species, most notably the hydroxyl radical (•OH). researchgate.netijfmr.com While effective for degradation, AOPs can also lead to the formation of transformation products.

Sulfate (B86663) Radical-Based AOPs: AOPs that utilize sulfate radicals (SO₄•⁻) have been shown to produce organosulfate by-products. nih.gov Research has demonstrated the formation of stable sulfate-containing products from a variety of aromatic compounds. nih.gov This suggests a potential pathway for the formation of sulfonated compounds if not already present.

Ozone-Based AOPs: Ozonation is a powerful AOP used in water treatment. mdpi.comresearchgate.net Ozone can react directly with organic molecules or decompose to form hydroxyl radicals. researchgate.net While ozone is effective at breaking down phenolic compounds, the reaction pathways can be complex and lead to various intermediates. mdpi.com

UV/Monochloramine AOP: The UV/monochloramine process is an emerging AOP that generates hydroxyl radicals, reactive chlorine species (RCS), and reactive nitrogen species (RNS). nih.gov Studies on the treatment of phenol with this process have shown the formation of nitro(so) and chlorinated products, such as 4-nitrosophenol (B94939) and 4-nitrophenol. nih.gov The presence of RNS in this AOP provides a direct pathway for the nitration of phenolic compounds, which could lead to the formation of this compound if a sulfonated phenol precursor is present.

The following table summarizes the findings on the formation of nitrated and sulfonated by-products in various AOPs.

| AOP Method | Precursor Compound | Observed By-products | Reference |

| Sulfate Radical Oxidation | Various Aromatic Compounds | Aromatic Organosulfates | nih.gov |

| UV/Monochloramine | Phenol | 4-Nitrosophenol, 4-Nitrophenol, Chlorinated Phenols | nih.gov |

| Pulsed Hot Plasma | Phenol | 4-Nitrophenol | researchgate.net |

These findings indicate that the chemical environment created during advanced oxidation processes, particularly those involving reactive nitrogen species, could facilitate the formation of this compound from phenolic or phenolsulfonic acid precursors in water.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. nih.gov For 4-Hydroxy-3-nitrobenzenesulphonic acid, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a primary tool for achieving effective separation and precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing a robust HPLC method is essential for the reliable analysis of this compound. A reverse-phase (RP) HPLC method has been established for its analysis under simple conditions. sielc.com The method development process involves optimizing various parameters to achieve good resolution and a short run time. ajol.info Key considerations include the choice of the stationary phase (column), the composition of the mobile phase, and the detector wavelength. ajol.infolongdom.org For instance, a C18 column is commonly used for the separation of polar and non-polar compounds. longdom.orgnih.gov

A typical mobile phase for analyzing this compound consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The use of smaller 3 µm particle columns can be employed for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale/Note |

| Technique | Reverse-Phase (RP) HPLC | Suitable for a wide range of compounds. sielc.com |

| Column | Newcrom R1 | A reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Simple conditions for effective separation. sielc.com |

| MS Compatibility | Phosphoric acid replaced with formic acid | Necessary for Mass Spectrometry (MS) applications. sielc.comsielc.com |

| Fast Applications | Smaller 3 µm particle columns | Enables faster UPLC separations. sielc.comsielc.com |

This table is based on data from SIELC Technologies. sielc.comsielc.com

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. longdom.org Validation involves experimentally demonstrating that the method possesses the required accuracy and precision. researchgate.net The validation process assesses several key characteristics as defined by guidelines from the International Council for Harmonisation (ICH). longdom.org

Table 2: Key HPLC Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. longdom.orgresearchgate.net | Correlation coefficient (r²) ≥ 0.999. longdom.org |

| Accuracy | The closeness of test results to the true value. researchgate.net | Recovery in the range of 90.9% to 106%. ajol.info |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. researchgate.net | Relative Standard Deviation (%RSD) ≤ 2.0%. longdom.orglongdom.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. longdom.org | Typically determined by signal-to-noise ratio (e.g., 3:1). longdom.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. longdom.org | Typically determined by signal-to-noise ratio (e.g., 10:1). longdom.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. longdom.orglongdom.org | %RSD should remain within acceptable limits (e.g., <2.0%) after minor changes in flow rate or temperature. longdom.orglongdom.org |

This table outlines general validation parameters and typical acceptance criteria found in scientific literature. ajol.infolongdom.orglongdom.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the mass analysis capabilities of MS. nih.gov It is the preferred method for many drug metabolism studies due to its high selectivity and sensitivity. littlemsandsailing.com This technique is particularly valuable for trace analysis, capable of detecting contaminants at the pg/mL (parts-per-trillion) level in samples like drinking water. thermofisher.com An LC-MS system can be optimized for reliable and accurate quantitative analysis of trace organic contaminants. thermofisher.com

In the context of this compound, an HPLC method can be made compatible with mass spectrometry by substituting non-volatile acids like phosphoric acid with volatile alternatives such as formic acid in the mobile phase. sielc.com

LC-MS is also a critical tool for metabolite identification. nih.gov Xenobiotic metabolism is a natural response to foreign compounds, and identifying the resulting metabolites is key to understanding their biological impact. nih.gov LC-MS-based metabolomic approaches can streamline the identification of metabolites in complex biological samples like urine. nih.gov Tandem mass spectrometry (MS-MS) provides further structural information by fragmenting specific ions and identifying the resulting fragment patterns. nih.govajrconline.org This allows for the characterization of unknown metabolites. psu.edu For instance, the hydroxylation of a parent compound results in a mass increase of 16 atomic mass units, which is readily detectable by MS. researchgate.net The combination of stable isotope labeling with LC-MS/MS analysis can be a very effective method for detecting structurally related metabolites. dtu.dk

Hyphenated Analytical Techniques for Complex Matrix Analysis

Hyphenated techniques refer to the coupling of a separation technique with a spectroscopic detection technology. nih.goviipseries.org This combination leverages the strengths of both methods, providing enhanced analytical performance for analyzing complex samples. ajrconline.org The most common hyphenated techniques involve coupling a chromatographic method (like GC or LC) with a spectroscopic method (like MS, NMR, or IR). ajrconline.orgiipseries.org

These techniques are widely used for samples in complex matrices, such as those found in environmental, pharmaceutical, and biochemical analysis. ajrconline.orgnumberanalytics.com The separation stage isolates individual components, which are then identified and quantified by the spectroscopic detector. numberanalytics.com

Table 3: Common Hyphenated Techniques and Their Primary Applications

| Technique | Combination | Primary Application |

| GC-MS | Gas Chromatography - Mass Spectrometry | Analysis of volatile and semi-volatile compounds; offers structural information from fragmentation. nih.gov |

| LC-MS | Liquid Chromatography - Mass Spectrometry | Analysis of non-volatile and thermally labile compounds; widely used in pharmaceutical and biological analysis. nih.govnumberanalytics.com |

| LC-NMR | Liquid Chromatography - Nuclear Magnetic Resonance Spectroscopy | Provides detailed structural elucidation of separated compounds. iipseries.org |

| LC-NMR-MS | LC - NMR - MS | Combines the strengths of both NMR and MS for comprehensive structural characterization. numberanalytics.com |

| LC-IR | Liquid Chromatography - Infrared Spectroscopy | Useful for identifying specific functional groups (e.g., –OH, –COOH) in separated compounds. nih.gov |

This table summarizes information on common hyphenated techniques. nih.goviipseries.orgnumberanalytics.com

For a compound like this compound, analysis within a complex matrix such as industrial effluent or a biological sample would necessitate a hyphenated approach. ajrconline.org An LC-MS or LC-MS-MS method would be highly effective, providing both separation from interfering substances and confident identification based on mass-to-charge ratio and fragmentation patterns. nih.gov The use of tandem MS can solve issues of poor structural information from a single LC-MS run by generating more fragments through collision-induced dissociation. nih.govresearchgate.net

Spectroscopic Methods for In Situ Monitoring of Reactions

In situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need to remove samples from the reaction vessel. This provides dynamic information about reaction kinetics, mechanisms, and the formation of intermediates. The primary techniques used for this purpose are mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy. spectroscopyonline.com

Each spectroscopic method has its own advantages and sampling modes. spectroscopyonline.com For example, Attenuated Total Reflectance (ATR) is a common sampling technique for mid-IR spectroscopy, while diffuse reflection can be used for solid samples like tablets. spectroscopyonline.com The choice of technique depends on the specific characteristics of the reaction being studied, including the physical state of the reactants and the spectral properties of the key species. spectroscopyonline.com

For this compound, in situ spectroscopic methods could be applied to:

Monitor Synthesis: Track the progress of the nitration and sulfonation of phenol (B47542) to form the final product, observing the disappearance of reactant peaks and the appearance of product peaks in real-time.

Study Degradation: Analyze the degradation kinetics of the compound under various conditions (e.g., exposure to UV light or chemical reagents), identifying the formation of breakdown products.

The data acquired during in situ monitoring can be used to ensure reaction completion, optimize process parameters, and gain a deeper understanding of the reaction mechanism. spectroscopyonline.com

Future Research Directions and Innovations

Development of Sustainable Synthesis Routes

The industrial production of nitroaromatic compounds, including 4-Hydroxy-3-nitrobenzenesulphonic acid, has traditionally relied on nitration reactions that often involve harsh conditions and the use of strong acids like nitric acid and sulfuric acid. google.comgoogle.com A significant future direction is the development of "green" or sustainable synthesis pathways that minimize environmental impact, reduce waste, and improve safety.

Research in this area is moving towards several key objectives:

Alternative Nitrating Agents: Exploring milder and more selective nitrating agents to replace or reduce the reliance on concentrated nitric acid. This could involve the use of reagents like ammonium (B1175870) cerium (IV) nitrate (B79036), which has been used for the nitration of related phenolic compounds. chemicalbook.com

Catalytic Systems: Investigating novel catalysts that can facilitate the nitration process under more benign conditions, such as lower temperatures and pressures. This includes exploring solid acid catalysts or metal-based catalysts that can be easily recovered and reused. researchgate.net

Solvent-Free or Green Solvents: Moving away from traditional organic solvents towards water-based systems or solvent-free reaction conditions to reduce volatile organic compound (VOC) emissions.

Process Intensification: Utilizing technologies like microreactors to improve reaction efficiency, control, and safety. This allows for precise management of reaction parameters, minimizing byproduct formation. google.com

Bio-based Feedstocks: While the core aromatic structure is derived from petrochemical sources, future innovations may explore pathways from bio-based platform chemicals to create the foundational phenolic ring, aligning with the principles of a circular economy.

A successful green synthesis route for this compound would not only lower the environmental footprint of its production but also potentially reduce costs, making it a more attractive building block for various industries. academicjournals.org

Computational Design of Novel Derivatives with Tailored Properties

Advances in computational chemistry and molecular modeling offer powerful tools for the in silico design of novel derivatives of this compound with precisely tailored properties. By modifying the functional groups on the benzene (B151609) ring, researchers can fine-tune the molecule's electronic, physical, and biological characteristics for specific applications.

The primary methodologies driving this innovation include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key technique used to correlate the structural features of nitroaromatic compounds with their biological activity or toxicity. mdpi.comresearchgate.net By developing robust QSAR models, scientists can predict the properties of hypothetical derivatives before they are synthesized, saving time and resources. nih.govnih.gov These models can help in designing compounds with enhanced efficacy for a particular target while minimizing potential toxicity. mdpi.comnih.gov For instance, models have been developed to predict the mutagenicity and in vivo toxicity of nitroaromatics, which could be used to design safer alternatives. researchgate.netnih.govnih.gov

Molecular Docking: This technique simulates the interaction between a molecule and a biological target, such as an enzyme or receptor. mdpi.com For example, if designing a derivative for a pharmaceutical application, docking studies can predict how well the compound will bind to its intended protein target, guiding the design of more potent inhibitors or modulators. mdpi.comnih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and reactivity of the molecules. researchgate.net This allows researchers to predict how structural changes will affect the molecule's stability, reactivity, and spectroscopic properties, which is crucial for applications in materials science and sensor technology. researchgate.netmdpi.com

These computational approaches enable a rational design strategy, moving beyond traditional trial-and-error synthesis. The goal is to create a library of virtual compounds and prioritize the synthesis of only the most promising candidates, accelerating the discovery of new molecules for use in medicine, agriculture, and materials science. mdpi.com

Exploration of Emerging Applications in Interdisciplinary Fields

While this compound is a known intermediate, its functional groups—hydroxyl, nitro, and sulfonic acid—provide a versatile platform for creating derivatives with novel applications in diverse and interdisciplinary fields. nih.gov

Future research is expected to explore its potential in:

Pharmaceuticals and Medicinal Chemistry: The nitroaromatic scaffold is present in various bioactive molecules with antimicrobial, anticancer, and antiparasitic properties. nih.gov Research could focus on synthesizing derivatives of this compound as potential therapeutic agents. The sulfonic acid group could enhance water solubility, a desirable trait for drug candidates. The challenge, however, is to mitigate the toxicity often associated with nitroaromatic compounds. mdpi.comnih.gov Computational studies will be vital in designing derivatives with a favorable therapeutic index. mdpi.com

Advanced Materials and Sensors: The electronic properties of nitroaromatic compounds make them suitable for applications in materials science. researchgate.net Derivatives could be investigated as components of dyes, optical materials, or polymers. Furthermore, the electron-accepting nature of the nitro group makes these compounds detectable by fluorescence quenching. mdpi.com This opens avenues for developing sensors based on polymers or nanocomposites functionalized with this molecule for detecting specific analytes.

Agrochemicals: Nitroaromatic compounds have been used in the formulation of pesticides and herbicides. mdpi.comnih.gov Future research could aim to develop new agrochemicals that are more potent against specific pests or weeds but have lower environmental persistence and toxicity, in line with modern regulatory standards.

Catalysis: The sulfonic acid group is a known catalytic moiety. Derivatives could be designed to act as organocatalysts in various chemical transformations, offering a metal-free alternative to conventional catalysts.

The exploration of these applications requires collaboration between chemists, biologists, materials scientists, and engineers to fully realize the potential of this versatile chemical scaffold.

Advanced Methodologies for Environmental Monitoring and Remediation

The widespread industrial use of nitroaromatic compounds has led to environmental contamination of soil and groundwater, as these compounds can be toxic and resistant to natural degradation. nih.govnih.gov Consequently, a critical area of future research is the development of advanced methods for detecting and remediating this compound and related substances.

Environmental Monitoring:

High-Sensitivity Analytical Techniques: While standard methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used, research is ongoing to lower detection limits and improve on-site analysis capabilities. sielc.comcdc.gov This includes the development of portable sensors and biosensors for real-time monitoring of water and soil quality.

Fluorescence-Based Detection: As nitroaromatic compounds can quench fluorescence, this property is being exploited to create highly sensitive and selective optical sensors for their detection in environmental samples. mdpi.com

Environmental Remediation:

Advanced Oxidation Processes (AOPs): AOPs are a promising technology for breaking down recalcitrant organic pollutants like nitroaromatics. nih.gov These processes generate highly reactive hydroxyl radicals that can mineralize the compounds into less harmful substances like water, carbon dioxide, and inorganic acids.

Bioremediation and Phytoremediation: Research into microorganisms that can use nitroaromatic compounds as a source of carbon and nitrogen is a key area of focus. nih.gov Genetic engineering can be used to enhance the metabolic capabilities of these microbes for more efficient cleanup of contaminated sites. nih.govcswab.org Phytoremediation, the use of plants to absorb and degrade contaminants, offers a cost-effective and aesthetically pleasing remediation strategy.

Nanoremediation: The use of nanoscale materials, such as nanoscale zero-valent iron (nZVI), has shown effectiveness in degrading chlorinated solvents and could be adapted for the in-situ chemical reduction of nitroaromatic compounds in groundwater. epa.gov

These advanced technologies will be essential for managing the environmental legacy of nitroaromatic compound usage and ensuring that future applications are environmentally sustainable. researchgate.net

Q & A

Q. What green chemistry approaches improve the sustainability of its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.